![molecular formula C10H7N3O B1342327 Pyrimido[1,2-a]benzimidazol-4-ol CAS No. 36320-82-8](/img/structure/B1342327.png)

Pyrimido[1,2-a]benzimidazol-4-ol

Vue d'ensemble

Description

Pyrimido[1,2-a]benzimidazol-4-ol is a heterocyclic compound with the molecular formula C10H7N3O . It is structurally related to both benzimidazoles and azoloazines . Many derivatives of this compound have been synthesized and studied for their biological activity over the last decade .

Synthesis Analysis

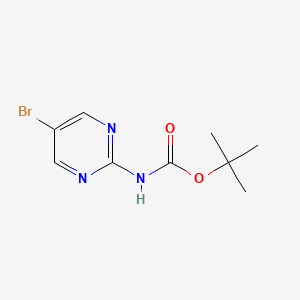

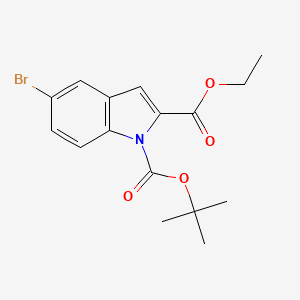

The synthesis of Pyrimido[1,2-a]benzimidazol-4-ol and its derivatives has been achieved through various methods. One approach involves the reactions of benzimidazol-2-amines with ethyl 3-ethoxy-2-nitroacrylate, leading to a series of pyrimido[1,2-a]benzimidazoles . Another method involves an atom-economical, one-pot, three-step cascade process .Molecular Structure Analysis

The molecular structure of Pyrimido[1,2-a]benzimidazol-4-ol consists of a six-membered benzene ring fused to a five-membered imidazole moiety . This structure allows it to interact easily with the biopolymers of the living system .Chemical Reactions Analysis

The chemical reactions of Pyrimido[1,2-a]benzimidazol-4-ol and its derivatives have been studied. For instance, an alkylation reaction of the obtained compounds was studied . The conditions of the cyclocondensation reaction were optimized depending on the substituent .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Pyrimido[1,2-a]benzimidazoles have been synthesized via various methods, including the cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole. These compounds have shown significant DNA-topoisomerase I inhibitory activity (Zanatta et al., 2006).

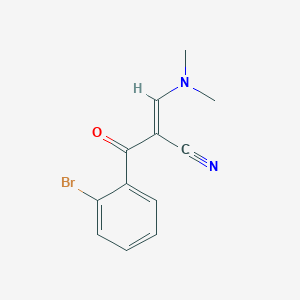

- Other synthesis methods involve reacting 2-aminobenzimidazole with α, β-unsaturated nitriles and benzoylacetonitrile derivatives, leading to various pyrimido[1,2-a]benzimidazole derivatives (Abdelhamid et al., 1987).

Biological and Medicinal Applications

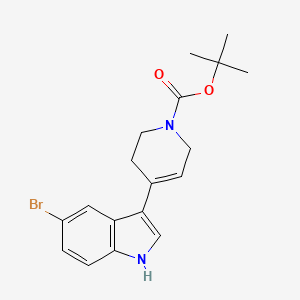

- Some pyrimido[1,2-a]benzimidazole derivatives display moderate cytotoxic activity against tumor cells. This is achieved through a chiral carbene-catalyzed [3+3] annulation of α-bromoenals with 2-aminobenzimidazoles (Xie et al., 2020).

- Antiparasitic properties have been observed in certain fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles, showing excellent activities against Leishmania major parasites and Toxoplasma gondii (Nasr et al., 2023).

- Antimicrobial activities have been noted in new pyrimido[1,2-a]benzimidazole derivatives synthesized from 2-amino benzimidazole and chalcones. These compounds showed moderate to good activity against both gram-positive and gram-negative bacteria (Shah & Joshi, 2014).

- In vitro antiplatelet activity and molecular modeling studies of 10-substituted 2-(1-piperazinyl)pyrimido[1,2-a]benzimidazol-4(10H)-ones have been conducted, showing good inhibitory properties towards platelet aggregation agonists (Di Braccio et al., 2013).

Green Chemistry and Environmental Considerations

- A green synthesis approach for 1,2-dihydro-pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives involves a three-component reaction in water under microwave irradiation, highlighting environmental benefits and convenience (Liu et al., 2008).

Mécanisme D'action

While the exact mechanism of action of Pyrimido[1,2-a]benzimidazol-4-ol is not specified in the retrieved papers, many representatives of the benzimidazole series, which Pyrimido[1,2-a]benzimidazol-4-ol is structurally related to, show a broad spectrum of biological effects, including antiviral activity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

10H-pyrimido[1,2-a]benzimidazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c14-9-5-6-11-10-12-7-3-1-2-4-8(7)13(9)10/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZQZQJXCXOPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=NC=CC(=O)N23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40605013 | |

| Record name | Pyrimido[1,2-a]benzimidazol-4(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimido[1,2-a]benzimidazol-4-ol | |

CAS RN |

36320-82-8 | |

| Record name | Pyrimido[1,2-a]benzimidazol-4(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1342247.png)

![1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B1342248.png)

![5-Methyl-[1,4]diazepane](/img/structure/B1342283.png)